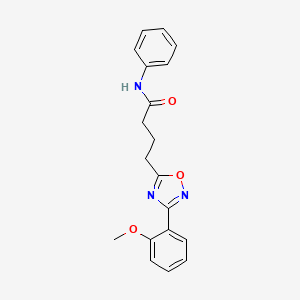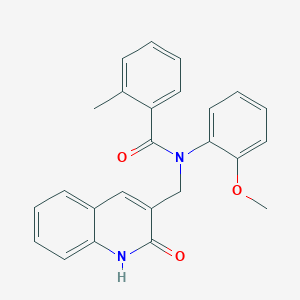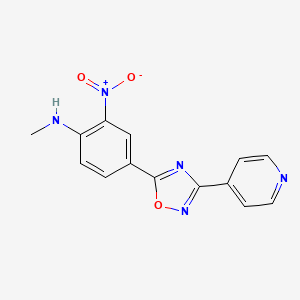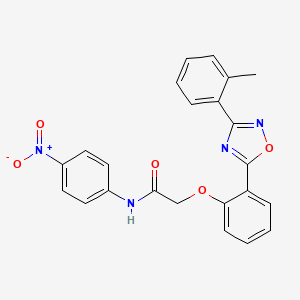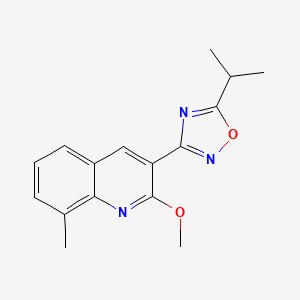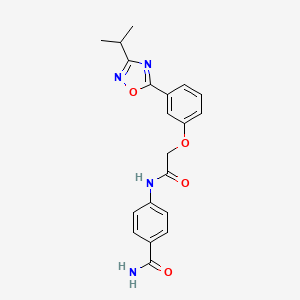
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline varies depending on its application. In medicine, it has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell proliferation. In agriculture, it acts by disrupting the nervous system of insects and inhibiting the growth of fungi. In environmental science, it degrades pollutants through a process known as oxidative degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline vary depending on its application. In medicine, it has been found to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. In agriculture, it has been found to be effective against a wide range of insects and fungi. In environmental science, it has been found to degrade pollutants such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility in water and low stability under certain conditions can make it challenging to work with.
Direcciones Futuras
There are several future directions for research on N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. In medicine, further studies are needed to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, research is needed to develop formulations that can improve its efficacy and reduce its impact on non-target organisms. In environmental science, further studies are needed to explore its potential use in the remediation of contaminated sites.
In conclusion, N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a compound with significant potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of furan-2-carbaldehyde, p-tolylhydrazine, and 2-nitrobenzaldehyde in the presence of a catalyst. The resulting compound is then subjected to further reactions to produce the final product. The synthesis of this compound has been extensively studied, and various methods have been developed to improve its yield and purity.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, it has been studied for its ability to degrade pollutants in soil and water.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13-4-6-14(7-5-13)19-22-20(28-23-19)15-8-9-17(18(11-15)24(25)26)21-12-16-3-2-10-27-16/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUCIUYYAWKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

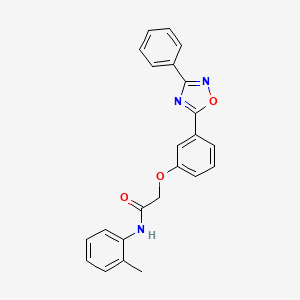
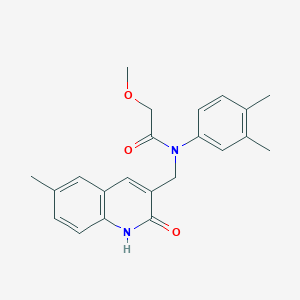



![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
